Scientific Field: Medical Science, specifically Anesthesiology.
Summary of the Application: 2,6-Dimethylcyclohexanol has been synthesized and separated into individual diastereomers for potential use as a general anesthetic.
Results or Outcomes: The synthesized 2,6-dimethylcyclohexanol was found to have strong anesthetic potency. .
Scientific Field: Agriculture and Plant Science.
Summary of the Application: 2,6-Dimethylcyclohexanol has been identified as one of the volatile compounds in Portulaca oleracea L., a plant known for its high levels of phytochemical compounds.
Methods of Application: The volatile compounds of Portulaca oleracea L.
Results or Outcomes: 2,6-Dimethylcyclohexanol was found to be present in the range of 2.2–6.4%. .
2,6-Dimethylcyclohexanol is a cyclic alcohol with the molecular formula and a molecular weight of 128.21 g/mol. It is classified as a secondary alcohol due to the presence of the hydroxyl group (-OH) attached to a carbon atom that is itself bonded to two other carbon atoms. The compound exhibits stereoisomerism, resulting in various structural forms, including cis and trans isomers. Its chemical structure can be represented as follows:
This compound has been studied for its potential applications in various fields, including organic synthesis and biological research.
Research indicates that 2,6-dimethylcyclohexanol exhibits biological activity. It has been reported in certain aquatic plants such as Ceratophyllum demersum, suggesting possible ecological roles . Additionally, due to its chirality, different stereoisomers may interact variably within biological systems, potentially influencing metabolic pathways and biological responses .
The synthesis of 2,6-dimethylcyclohexanol typically involves the following methods:
2,6-Dimethylcyclohexanol finds applications in various domains:
Several compounds share structural similarities with 2,6-dimethylcyclohexanol. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Cyclohexanol | C6H12O | Simple cycloalkane alcohol without methyl groups |
1-Methylcyclohexanol | C7H14O | Has one methyl group at the first position |
2-Methylcyclohexanol | C7H14O | Methyl group at the second position |
2,4-Dimethylcyclohexanol | C8H16O | Methyl groups at positions two and four |
2,6-Dimethylcyclohexanol is unique due to its specific arrangement of methyl groups at positions two and six on the cyclohexane ring, which influences its physical and chemical properties compared to these similar compounds.
Flammable